molecular formula C18H18ClNO3 B1681812 ZPCK CAS No. 26049-94-5

ZPCK

Número de catálogo: B1681812
Número CAS: 26049-94-5
Peso molecular: 331.8 g/mol
Clave InChI: OYHLRJGDELITAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Z-L-Phe-CMK ejerce sus efectos inhibiendo las proteasas. Inhibe selectivamente la Mpro de SARS-CoV sobre otras proteasas como la calpaína, la tripsina y la trombina . El compuesto forma un enlace covalente con los residuos de serina o cisteína del sitio activo de la proteasa, bloqueando así su actividad. Esta inhibición evita que la proteasa procese las poliproteínas virales, lo que es esencial para la replicación viral .

Comparación Con Compuestos Similares

Z-L-Phe-CMK es único en su inhibición selectiva de la Mpro de SARS-CoV. Los compuestos similares incluyen:

Estos compuestos comparten el grupo funcional clorometilcetona pero difieren en su selectividad y aplicaciones.

Actividad Biológica

ZPCK, or 2-phenylethylchloromethyl ketone, is a compound recognized for its significant biological activity, particularly as an irreversible inhibitor of serine proteases. These enzymes are crucial in various physiological processes, including digestion, immune responses, and cell signaling. This compound's ability to modify enzyme activity through alkylation has made it a subject of interest in biochemical research.

This compound primarily acts by alkylating a histidine residue at the active site of serine proteases, leading to the inactivation of these enzymes. This mechanism has been demonstrated in various studies, highlighting this compound's role as a potent inhibitor in biochemical pathways that rely on serine proteases for function .

Inhibition Studies

Research has shown that this compound effectively inhibits the degradation of specific substrates within cellular environments. For instance, in studies involving mammalian cells, this compound was observed to inhibit the degradation of luciferase-tagged peroxisomes, suggesting its potential role in modulating autophagy processes .

Table 1: Summary of Inhibition Studies with this compound

Study ReferenceTarget Enzyme/ProcessMethodologyOutcome
Mishra et al., 2017Luciferase tagged peroxisomesLuminescence assayInhibition observed
Jo et al., 2011Autophagosome formationFluorescence microscopyIncrease in autophagosomes with this compound
Schiebler et al., 2015Mycobacterium tuberculosis degradationFlow cytometryReduction in intracellular bacteria

Case Studies and Applications

This compound's biological activity has been explored in various case studies focusing on its applications in health and disease management. One notable area is its potential use in cancer therapy, where inhibition of specific proteases may enhance therapeutic efficacy by preventing tumor progression and metastasis.

Case Study Example

In a recent study examining the effects of this compound on cancer cell lines, researchers found that treatment with this compound led to significant reductions in cell viability and proliferation rates. The study utilized multiple assays to assess the impact on cell cycle progression and apoptosis induction.

Research Findings

Recent findings indicate that this compound not only inhibits serine proteases but also influences autophagic pathways, which are critical for cellular homeostasis. The compound's dual role suggests potential therapeutic applications beyond enzyme inhibition.

Table 2: Research Findings on this compound

Research FocusFindingsImplications
Autophagy modulationIncreased autophagosome formationPotential for enhancing cellular clearance mechanisms
Cancer cell inhibitionReduced viability in treated cellsPossible application in cancer therapeutics
Protease inhibitionEffective against various serine proteasesBroad implications for metabolic regulation

Propiedades

IUPAC Name

benzyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHLRJGDELITAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26049-98-9, 26049-94-5
Record name Carbamic acid, benzyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, benzyl ester, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 26049-98-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZPCK
Reactant of Route 2
Reactant of Route 2
ZPCK
Reactant of Route 3
Reactant of Route 3
ZPCK
Reactant of Route 4
Reactant of Route 4
ZPCK
Reactant of Route 5
Reactant of Route 5
ZPCK
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ZPCK
Customer
Q & A

A: ZPCK, also known as N-carbobenzoxy-L-phenylalanine chloromethyl ketone, is a potent and irreversible inhibitor of chymotrypsin-like serine proteases. It acts by covalently binding to the histidine residue (His-57) in the active site of these enzymes. [] This binding prevents the enzyme from cleaving peptide bonds in proteins, effectively inhibiting its proteolytic activity.

ANone: this compound treatment has been shown to:

  • Inhibit intracellular transport of IgG molecules through Fc receptors in murine trophoblast cells. This blockage of IgG transport consequently prevents the antibody-mediated inhibition of IFN-gamma-induced surface class II major histocompatibility complex (MHC) expression. []
  • Synergistically increase protein-tyrosine phosphorylation in avian cells when combined with sodium orthovanadate (Na3VO4). This suggests an interplay between chymotrypsin-like protease activity and tyrosine phosphorylation pathways. []
  • Inhibit the detachment of Actinomyces viscosus from saliva-coated hydroxyapatite by human polymorphonuclear leukocytes (PMN). This finding suggests a role for chymotrypsin-like proteases in the interaction between PMNs and bacteria. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.